

# An In-depth Technical Guide to Isocinchomeronic Acid

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## Compound of Interest

Compound Name: 2,5-Pyridinedicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isocinchomeronic acid, detailing its chemical structure, formula, physicochemical properties, and synthesis protocols. This document is intended to serve as a core reference for professionals in research, chemical synthesis, and drug development.

## Chemical Structure and Formula

Isocinchomeronic acid, also known by its IUPAC name pyridine-2,5-dicarboxylic acid, is an organic compound derived from pyridine.<sup>[1][2]</sup> It is one of several isomers of pyridinedicarboxylic acid.<sup>[3]</sup> The structure consists of a pyridine ring substituted with two carboxylic acid groups at the 2 and 5 positions.<sup>[1][4]</sup>

The chemical formula for isocinchomeronic acid is  $C_7H_5NO_4$ .<sup>[2][4]</sup>

- SMILES: C1=CC(=NC=C1C(=O)O)C(=O)O<sup>[1]</sup>
- InChI Key: LVPMIMZXDYBCDF-UHFFFAOYSA-N<sup>[1][2]</sup>
- CAS Number: 100-26-5<sup>[1][2][4][5]</sup>

## Physicochemical Properties

Isocinchomeronic acid presents as a yellowish or light brown solid, typically in the form of fine crystalline powder, triclinic leaflets, or prisms.[1][4][5][6] A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	167.12 g/mol	[4][5]
Melting Point	242-247 °C (decomposes)	[6]
254 °C	[5]	
Solubility	Cold Water, Alcohol, Ether, Benzene: Practically insoluble. [5]	
Boiling Water, Boiling Alcohol: Slightly soluble.[5]		
Hot, Dilute Mineral Acids: Appreciably soluble.[5]		
Water Solubility: 1.237 g/L (at 25 °C).[6]		
Dissociation Constants	pKa1 = 1, pKa2 = 2.4, pKa3 = 5	[4]
Vapor Pressure	0.0000061 mmHg	[1]
Percent Composition	C: 50.31%, H: 3.02%, N: 8.38%, O: 38.29%	[5]

## Experimental Protocols: Synthesis of Isocinchomeronic Acid

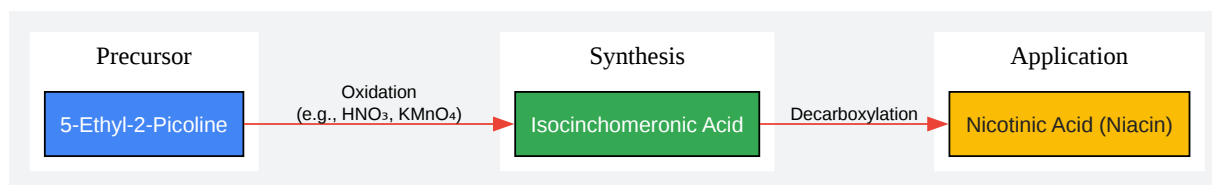
Isocinchomeronic acid is primarily synthesized through the oxidation of appropriate pyridine derivatives. It serves as a crucial intermediate in the manufacturing of nicotinic acid (niacin).[5][7]

This is a common laboratory and industrial method for preparing isocinchomeronic acid.

- Starting Material: 5-ethyl-2-picoline (also known as 5-ethyl-2-methylpyridine) or other 2,5-dialkylpyridines.[5][7]
- Oxidizing Agents: A variety of strong oxidizing agents can be employed, including:
  - Nitric acid ( $\text{HNO}_3$ )[5][7]
  - Potassium permanganate ( $\text{KMnO}_4$ )[5]
  - Selenious acid ( $\text{H}_2\text{SeO}_3$ )[5]
- General Protocol (Nitric Acid Oxidation): A patented process describes the heating of a 2,5-dialkylpyridine with nitric acid at a concentration between 10% and 60%.[7] The reaction is conducted at temperatures above  $140^\circ\text{C}$  under superatmospheric pressure.[7] The presence of a bivalent metal salt (such as copper, zinc, or nickel) can facilitate the formation of the corresponding metal diisocinchomeronate, which can then be treated to yield the free acid.[7]
- Starting Material: 5-acetyl-2-methylpyridine.
- Protocol: This method also involves oxidation to convert both the acetyl and methyl groups into carboxylic acid functionalities. The specific conditions and oxidizing agents used are detailed in the cited literature.[5]
- Source: The lutidine fraction of coal tar, which contains various isomers of dimethylpyridine.
- Protocol: Isocinchomeric acid can be obtained through the oxidation of the lutidine fraction, followed by separation and purification steps.[5]

## Logical Workflow: Synthesis and Application

The following diagram illustrates the primary synthesis pathway for isocinchomeric acid from a common precursor and its subsequent conversion to nicotinic acid, a key application.



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Caption: Synthesis of isocinchomeronic acid and its conversion to nicotinic acid.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Isocinchomeronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142978#isocinchomeronic-acid-structure-and-chemical-formula]

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